2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
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Overview
Description
- This compound belongs to the class of thiazole derivatives, which are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms.
- Its chemical structure consists of a 1,3-thiazole ring fused with a 1,3,4-thiadiazole ring, along with a phenyl group and an acetamide moiety.
- Thiazoles and thiadiazoles have diverse biological activities, making this compound intriguing for further investigation.
Preparation Methods
- The synthesis of this compound involves several steps. One approach is as follows:
- Start with a phthalimide derivative containing the 4-fluorophenyl group.
- Hydrazinolysis of the phthalimide derivative yields the deprotected parent compound, 2-[3-(adamant-1-yl)-4-fluorophenyl]thiazol-4-ylamine .
- Further modifications, such as methylation, acylation, and carbamoylation, lead to various derivatives.
- Industrial production methods may involve scalable processes, but specific details would require further research.
Chemical Reactions Analysis
- This compound can undergo various reactions:
Oxidation: Oxidative transformations of the thiazole and thiadiazole rings.
Reduction: Reduction of functional groups (e.g., carbonyl reduction).
Substitution: Nucleophilic substitution reactions at the amide or other functional groups.
- Common reagents include hydrazine, alkyl halides, and acyl chlorides.
- Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with biological macromolecules (e.g., enzymes, receptors).
Industry: Evaluate its use in materials science or as a precursor for drug development.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets.
- Further studies are needed to elucidate its precise mode of action and pathways affected.
Comparison with Similar Compounds
- Similar compounds include other thiazoles, thiadiazoles, and related heterocycles.
- Uniqueness lies in its fused ring system and specific substituents.
Properties
Molecular Formula |
C15H13FN4O2S2 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C15H13FN4O2S2/c1-22-7-13-19-20-15(24-13)18-12(21)6-11-8-23-14(17-11)9-2-4-10(16)5-3-9/h2-5,8H,6-7H2,1H3,(H,18,20,21) |
InChI Key |
BIPCABRUZAJHKG-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CC2=CSC(=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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